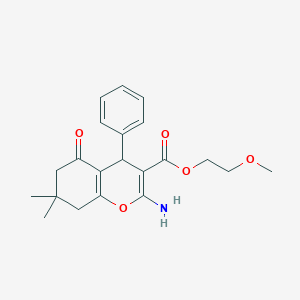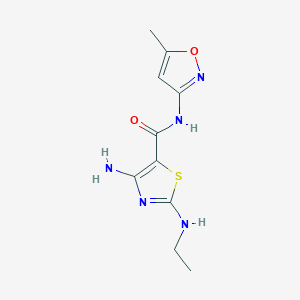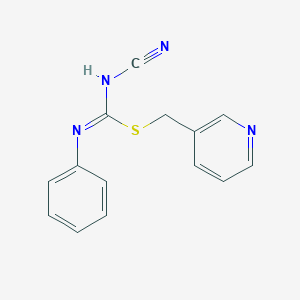
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through a multi-component reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in an ethanol medium . This method is environmentally friendly, simple, and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with green chemistry principles, making the process more sustainable and cost-effective for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(2-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H25NO5 |
|---|---|
Peso molecular |
371.4g/mol |
Nombre IUPAC |
2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H25NO5/c1-21(2)11-14(23)17-15(12-21)27-19(22)18(20(24)26-10-9-25-3)16(17)13-7-5-4-6-8-13/h4-8,16H,9-12,22H2,1-3H3 |
Clave InChI |
JUKNSVWQKFBTQX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=CC=C3)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=CC=C3)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-oxane]-5-carbonitrile](/img/structure/B461311.png)
![2-(1-Adamantylcarbonyl)spiro[2.6]nonane-1,1-dicarbonitrile](/img/structure/B461312.png)
![2-Benzoylspiro[2.6]nonane-1,1-dicarbonitrile](/img/structure/B461313.png)

![2-({[3-Amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B461319.png)
![2-Amino-1',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B461321.png)
![2-Amino-6-methyl-2'-oxo-1'-(2-phenylethyl)spiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile](/img/structure/B461323.png)

![6-Amino-4-(5-bromo-2-thienyl)-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461326.png)
![4-amino-6-(4-fluorophenyl)-14-(4-methoxyphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B461327.png)
![Isopropyl 2-amino-6-(hydroxymethyl)-4-[4-(methoxycarbonyl)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461328.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461331.png)
![2-Amino-7-methyl-2',5-dioxo-1'-propyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B461332.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461333.png)
